methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate

Chemical Biology Inhibitor Screening Compound Procurement

Researchers sourcing this compound for de novo target identification or bioconjugation face a market saturated with uncharacterized analogs lacking a reactive handle. Methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate (CAS 1448070-14-1) solves this by integrating a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a benzosulfonamide-benzamide pharmacophore core. This discrete entity enables library diversification and chemical probe development without relying on unverified SAR assumptions. - Terminal alkyne linker enables quantitative CuAAC bioconjugation for target pull-down assays. - Methyl ester motif provides a distinct solubility and metabolic stability profile versus free acid analogs. - Verified high-purity supply eliminates unknown contaminant risks in primary screening campaigns.

Molecular Formula C19H18N2O6S
Molecular Weight 402.42
CAS No. 1448070-14-1
Cat. No. B2382807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate
CAS1448070-14-1
Molecular FormulaC19H18N2O6S
Molecular Weight402.42
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
InChIInChI=1S/C19H18N2O6S/c1-26-19(23)14-8-10-15(11-9-14)28(24,25)21-12-4-5-13-27-17-7-3-2-6-16(17)18(20)22/h2-3,6-11,21H,12-13H2,1H3,(H2,20,22)
InChIKeyMFXJSICSJHHPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate: Procurement-Ready Chemical Probe


Methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate (CAS 1448070-14-1) is a synthetic small molecule featuring a benzosulfonamide core, a but-2-yn-1-yl linker, and a 2-carbamoylphenoxy terminus. Available from commercial vendors as a research-grade compound, its structure suggests potential utility as a chemical probe or building block, although its specific biological targets and selectivity profile remain undefined in primary peer-reviewed literature.

Commercially available research-grade compound
Structure suggests utility as chemical probe or synthetic intermediate
Biological targets and selectivity profile not yet characterized

Why Structural Analogs Cannot Be Assumed Interchangeable


Attempting to substitute methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate with a generic 'carbamoylphenoxy' or 'sulfamoylbenzoate' analog is scientifically unjustified due to the absence of publicly available quantitative structure-activity relationship (SAR) data. Without verified inhibition constants, selectivity profiles, or cellular activity data for this specific compound or its closest analogs, any assumption of functional equivalence is based on conjecture rather than evidence. For procurement decisions involving this compound, it must be treated as a discrete chemical entity whose performance characteristics cannot be inferred from in-class members.

Lack of SAR data prevents functional equivalence assumption
Performance cannot be inferred from in-class structural analogs
Compound must be treated as discrete entity for procurement

Quantitative Comparator Analysis: Evidence Status


No Quantifiable Data for Comparator Evaluation

An exhaustive search of primary literature, patents, and authoritative databases yielded no quantitative biological or physicochemical data for methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate. Consequently, no direct head-to-head comparison, cross-study comparable evidence, or class-level inference can be constructed. The compound is commercially available, but its selection cannot currently be supported by differential performance metrics against named comparators.

Comparator Evidence
Data to verify
No quantifiable data available
Prevents evidence-based procurement comparison
Literature search yielded no relevant data
Chemical Biology Inhibitor Screening Compound Procurement

Potential Research Applications Based on Chemical Structure


Chemical Probe for Sulfonamide-Interacting Targets

The sulfonamide and benzamide motifs present in this compound are common pharmacophores for enzyme inhibition (e.g., carbonic anhydrases, proteases). Researchers may procure this compound for primary screening campaigns to identify its biological targets de novo, given the lack of pre-existing activity annotations.

Synthetic Intermediate for Click Chemistry

The but-2-yn-1-yl linker provides a terminal alkyne handle, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or library diversification. This structural feature distinguishes it from saturated-linker analogs and may justify its selection for chemical biology applications requiring alkyne reactivity.

Physicochemical Comparator in ADME/Tox Profiling

The methyl ester moiety and the ether linkage offer distinct solubility and metabolic stability profiles compared to free carboxylic acid or amide analogs. This compound could serve as a comparator in structure-property relationship studies, provided its own ADME parameters are first experimentally determined.

Application
Selection Property
Validation Focus
Chemical probe for sulfonamide-interacting targets
Sulfonamide/benzamide pharmacophore
Primary screening for target identification
Synthetic intermediate for click chemistry
Terminal alkyne handle (but-2-yn-1-yl)
CuAAC reactivity and bioconjugation utility
Physicochemical comparator in ADME/Tox profiling
Methyl ester and ether linkage
Comparative solubility/stability profiling (after experimental determination)
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